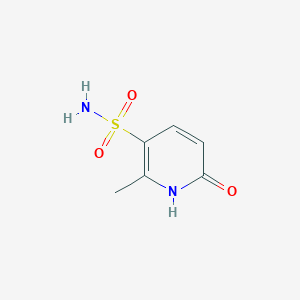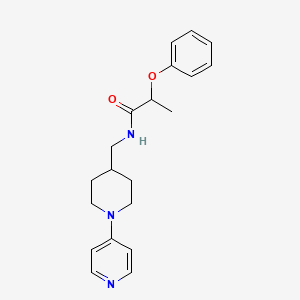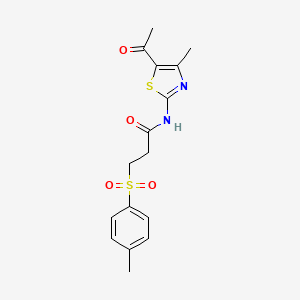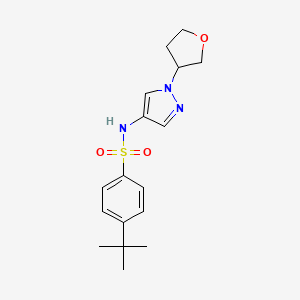
2-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The compound has been synthesized by the method of Hantzsch reaction . It has been characterized by FT-IR spectroscopy, 1 H-NMR, 13 C-NMR, and elemental analysis .Molecular Structure Analysis
The molecular structure of the compound is represented by the InChI code: 1S/C6H8N2O3S/c1-4-5 (12 (7,10)11)2-3-6 (9)8-4/h2-3H,1H3, (H,8,9) (H2,7,10,11) and the InChI key is OAJXBZORBVBLRG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a molecular weight of 188.21 . It is a solid substance .Wissenschaftliche Forschungsanwendungen
Electronic Effects in Heterodimetallic Complexes
Research on the electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates has shown that the presence of a sulfonamide group can influence the stability and electronic structure of homometallic complexes. For instance, the introduction of a sulfonamide group in ligands has been found to decrease the sigma-bonding affinity for H+ and trivalent lanthanide ions due to weakened sigma-bonding, but this effect is counteracted by improved retro-pi-bonding with soft 3d-block ions, maintaining similar stabilities. This study provides insights into how sulfonamide substituents affect the electronic structure of ligands and their complexes with metals, which is crucial for designing new materials with specific optical and magnetic properties (Edder et al., 2000).
Antibodies for Sulfonamide Antibiotics Detection
The generation of broad specificity antibodies for sulfonamide antibiotics and the development of an enzyme-linked immunosorbent assay (ELISA) for the analysis of milk samples represent another application. This approach, based on immunoreagents produced to detect a wide range of sulfonamide antibiotic congeners, achieves high sensitivity and selectivity for the common aminobenzenesulfonylamino moieties. Such development is vital for ensuring the safety and compliance of food products with regulatory standards, by facilitating the detection of sulfonamide antibiotics most frequently used in the veterinary field (Adrián et al., 2009).
PFAS Assessment in Groundwater
The total oxidizable precursor (TOP) assay's application in assessing sites contaminated by per- and polyfluoroalkyl substances (PFAS) highlights the importance of understanding the behavior of zwitterionic, cationic, and anionic precursor compounds of perfluoroalkyl acids (PFAAs) in environmental matrices. The method offers a way to include precursors to PFAAs into the comprehensive assessment of PFAS contamination, addressing instrumental matrix effects, reproducibility issues, and providing information for zwitterionic and cationic pre-PFAAs (Martin et al., 2019).
Eigenschaften
IUPAC Name |
2-methyl-6-oxo-1H-pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c1-4-5(12(7,10)11)2-3-6(9)8-4/h2-3H,1H3,(H,8,9)(H2,7,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJXBZORBVBLRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=O)N1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1H-benzo[d]imidazol-5-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2959262.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide](/img/structure/B2959265.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide](/img/structure/B2959266.png)



![1,3,8-Triaza-spiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B2959277.png)
![2-Chloro-N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]propanamide](/img/structure/B2959278.png)


![1-(2-(1H-indol-3-yl)ethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2959283.png)
